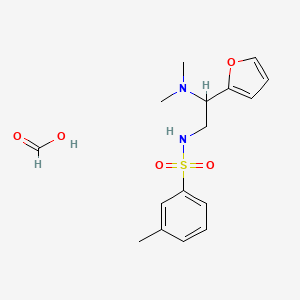
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate (DFMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFMF is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids in bacteria, fungi, and viruses. This inhibition leads to the disruption of the normal growth and replication of these microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. This compound has also been shown to possess antidiabetic properties and has been studied for its potential use in the treatment of type 2 diabetes.
实验室实验的优点和局限性
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also possesses a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, this compound also has some limitations. It is relatively expensive to produce and may not be readily available in some laboratories. Additionally, this compound has not been extensively studied in vivo, and its safety profile is not well established.
未来方向
There are several future directions for research involving N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate. One potential area of research is the development of new drugs based on this compound's antibacterial, antifungal, and antiviral properties. Another potential area of research is the study of this compound's potential use in the treatment of inflammatory diseases and oxidative stress-related diseases. Additionally, further research is needed to establish the safety profile of this compound and to determine its potential use in vivo.
合成方法
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate can be synthesized using a multistep process involving the reaction of 3-methylbenzenesulfonyl chloride with furfurylamine to form 3-methylbenzenesulfonamide furfuryl amide. The resulting compound is then reacted with dimethylamine and formic acid to yield this compound in the form of its formate salt.
科学研究应用
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzenesulfonamide;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S.CH2O2/c1-12-6-4-7-13(10-12)21(18,19)16-11-14(17(2)3)15-8-5-9-20-15;2-1-3/h4-10,14,16H,11H2,1-3H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJIEBPJFUVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CO2)N(C)C.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)
![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
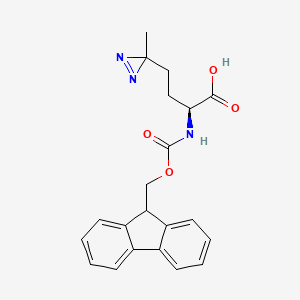
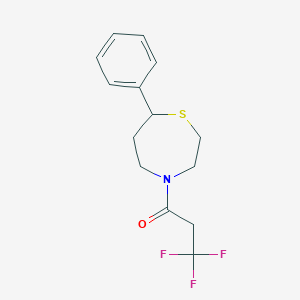
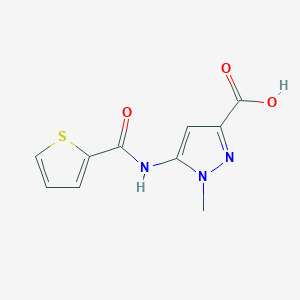
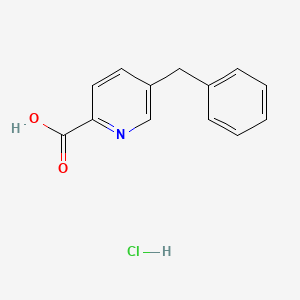
![3-Methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide](/img/structure/B2947259.png)

![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2947265.png)

![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)
![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)
![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)
